N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-Fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The molecule contains a carboxamide group substituted with a 3-fluoro-4-methylphenyl moiety and a methyl group at position 3 of the thiazolo-pyrimidine ring. This structural framework is common in bioactive molecules, particularly in antimicrobial and anticancer research, due to the thiazolo-pyrimidine scaffold’s ability to interact with biological targets .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-8-3-4-10(5-12(8)16)18-13(20)11-6-17-15-19(14(11)21)9(2)7-22-15/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICRDBYYBYGBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the Knoevenagel reaction, which involves the condensation of an aldehyde with a compound containing an active methylene group . The reaction conditions often include the use of a base such as piperidine in an ethanol solvent, followed by cyclization to form the thiazolopyrimidine ring .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
1. Anti-Cancer Activity
Research indicates that N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant anti-cancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways.
Case Study: Breast Cancer Cell Line
A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-proliferative effects. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
2. Inflammation Reduction
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases.
Case Study: Rheumatoid Arthritis Model
In animal models of rheumatoid arthritis, administration of this compound led to a significant reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in the affected joints.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of the COX-2 enzyme, which plays a key role in the inflammatory process . Molecular docking studies have shown that the compound binds to the active site of COX-2, preventing the enzyme from catalyzing the formation of pro-inflammatory molecules .
Comparison with Similar Compounds
Substituents on the Carboxamide Group
- Target Compound: The carboxamide group is substituted with a 3-fluoro-4-methylphenyl ring.
- N-(2,6-Difluorophenyl)-3-Methyl-5-Oxo-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (D82011) : This analog () features 2,6-difluorophenyl substitution. The electron-withdrawing fluorine atoms at ortho and para positions increase polarity and may alter hydrogen-bonding interactions compared to the target compound.
- 7-Methyl-5-(4-Nitrophenyl)-3-Oxo-N-Phenyl-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (): The 4-nitrophenyl group introduces a strong electron-withdrawing nitro substituent, significantly reducing electron density on the aromatic ring, which could impact solubility and reactivity .
Core Modifications
- 5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (): The core includes a 4-methoxyphenyl group at position 5 and a methyl group at position 5. The methoxy substituent is electron-donating, enhancing resonance stabilization of the aromatic system, which contrasts with the electron-withdrawing fluorine in the target compound .
- N-(1H-Indol-5-yl)-2-Methyl-5-Oxo-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide (): Substitution with an indole ring introduces a planar, aromatic heterocycle capable of π-π stacking interactions, a feature absent in the target compound .
Physicochemical Properties
*Estimated based on structural analogs.
- Solubility : The nitro group in ’s compound reduces aqueous solubility, whereas the methoxy group in enhances it. The fluorine in the target compound balances lipophilicity and polarity .
- Stability : Electron-withdrawing groups (e.g., nitro, fluorine) increase resistance to oxidative degradation compared to electron-donating substituents .
Biological Activity
N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies from various research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The presence of the 3-fluoro-4-methylphenyl group is significant as it may enhance the compound's lipophilicity and biological interactions.
Molecular Formula
- Chemical Formula : C13H12FN3O2S
- Molecular Weight : 283.32 g/mol
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
Case Study: Antiproliferative Effects
A study demonstrated that thiazole-containing compounds exhibited antiproliferative activity against human liver carcinoma (HepG2) cells. The compound's structural features, particularly the thiazole and pyrimidine moieties, contribute to its mechanism of action by interfering with cellular proliferation pathways .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
In various studies, thiazole derivatives demonstrated MIC values in the range of 31.25 µg/mL against specific bacterial strains, indicating strong antimicrobial activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the thiazole and pyrimidine rings significantly affect biological activity. The introduction of electron-withdrawing groups (like fluorine) enhances potency by improving binding affinity to target proteins.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased lipophilicity |
| Methyl group addition | Enhanced potency |
| Variations in carboxamide group | Altered pharmacokinetics |
Research Findings
Recent literature highlights several key findings regarding the biological activities of similar thiazole derivatives:
- Anticonvulsant Activity : Some thiazole derivatives have shown anticonvulsant effects comparable to standard treatments, attributed to their ability to modulate neurotransmitter systems .
- Cytotoxicity Studies : Compounds were tested for cytotoxic effects on various cancer cell lines, revealing significant activity, particularly in leukemia and breast cancer models .
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and alteration of mitochondrial membrane potential .
Q & A
Q. What are the common synthetic routes for this compound, and what methodological considerations are critical?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A representative approach includes:
- Step 1 : Condensation of substituted aniline derivatives (e.g., 3-fluoro-4-methylaniline) with thiazolopyrimidine precursors.
- Step 2 : Cyclization under reflux conditions using acetic acid or DMF as solvents, often with catalysts like sodium acetate .
- Step 3 : Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) to achieve >95% purity .
Q. Key Considerations :
- Solvent polarity impacts reaction efficiency; polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Temperature control (80–100°C) prevents side reactions like over-oxidation .
Q. How is the compound characterized post-synthesis?
Standard characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration and regiochemistry (e.g., methyl groups at δ 2.1–2.5 ppm) .
- IR : Identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and thiazole ring vibrations .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between fused rings) and hydrogen-bonding networks .
Q. Example Data :
| Parameter | Value (X-ray) |
|---|---|
| C5 deviation | 0.224 Å from plane |
| Dihedral angle | 80.94° (thiazole/pyrimidine vs. phenyl) |
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Broth microdilution assays (MIC values against S. aureus or E. coli) .
- Anticancer : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or selectivity?
- Variables to test :
- Catalysts : Substituting sodium acetate with K₂CO₃ increases cyclization efficiency by 15–20% .
- Solvent : Switching from acetic acid to DMF reduces reaction time (8h → 5h) but may lower purity .
- Temperature : Higher temps (120°C) risk decomposition; controlled reflux (90°C) balances yield and stability .
Case Study : A 78% yield was achieved using glacial acetic acid/acetic anhydride (1:1) at 90°C for 10h .
Q. How can contradictions in reported bioactivity data be resolved?
- Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Assay Variability : Replicate studies in different cell lines (e.g., HepG2 vs. A549) or under varying oxygen levels (normoxic vs. hypoxic conditions) .
- Metabolic Stability : Use liver microsome assays to assess if rapid degradation explains inconsistent results .
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide substituent modifications .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) to prioritize derivatives with improved affinity .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity early in SAR workflows .
Q. What challenges arise in X-ray crystallography for structural confirmation?
- Crystal Growth : Slow evaporation of ethyl acetate/ethanol (3:2) produces diffraction-quality crystals .
- Data Collection : High-resolution data (≤0.8 Å) is critical for resolving flexible substituents (e.g., fluorophenyl groups) .
- Refinement : Riding models for H-atoms and anisotropic displacement parameters improve accuracy .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Substituent Modifications :
- Phenyl Ring : Introducing electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity but reduces solubility .
- Thiazole Core : Methyl groups at C3 improve metabolic stability by steric shielding .
- Key Findings :
- Derivatives with 4-methylphenyl substituents show 2–3× higher anticancer activity than unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
